4-(Piperazin-1-yl)benzene-1,2-diol
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Overview
Description
4-(Piperazin-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a piperazine group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzene-1,2-diol typically involves the reaction of 1,2-dihydroxybenzene with piperazine. One common method involves the nucleophilic substitution reaction where piperazine displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones are the major products formed from the oxidation of this compound.
Reduction: The major product is the corresponding dihydroxy derivative.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
4-(Piperazin-1-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The piperazine group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups in different positions.
4-(Piperazin-1-yl)benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
4-(Piperazin-1-yl)benzene-1,2-diamine: Contains amine groups instead of hydroxyl groups.
Uniqueness
4-(Piperazin-1-yl)benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both piperazine and hydroxyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
59817-33-3 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-piperazin-1-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14N2O2/c13-9-2-1-8(7-10(9)14)12-5-3-11-4-6-12/h1-2,7,11,13-14H,3-6H2 |
InChI Key |
HINNJCVZQJDZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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